molecular formula C7H10N2O2 B1327158 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1172566-04-9

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

Cat. No. B1327158
M. Wt: 154.17 g/mol
InChI Key: YJKALDLHVKUPBQ-UHFFFAOYSA-N
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Description

The compound of interest, 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products, which are mainly nitrogen atoms in the ring . The reaction conditions varied in terms of solvent polarity, temperature, and the presence of a catalytic base, which influenced the formation of monoacetylated and diacetylated products. The study provides a detailed methodology for the preparation of these compounds, which could be adapted for the synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, as demonstrated in the study where the crystal structures of certain pyrazole and pyridine derivatives were described . These techniques are crucial for determining the geometry and confirming the identity of synthesized compounds. The molecular structure of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid would likely be analyzed similarly to ensure accurate characterization.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with other molecules. For example, (pyrazol-1-yl)acetic acid was condensed with a dipeptide to generate derivatives with metal ion binding sites . This indicates that 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid could potentially participate in similar reactions, which could be explored for the development of novel compounds with specific binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are typically characterized using spectroscopic methods such as HPLC, FT-IR, NMR, and MS . These methods provide information on the purity, functional groups, and molecular structure of the compounds. The study of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for instance, included a comprehensive analysis using these techniques, which could be applied to the analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Antimicrobial Agents : Derivatives of 2-(1H-pyrazol-1-yl)acetic acid, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone, have been synthesized and shown to possess significant antibacterial activity against common pathogenic bacteria (Asif et al., 2021).

  • Preparation of N-Fused Heterocycles : The compound has been used in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, useful in the preparation of new heterocyclic compounds (Ghaedi et al., 2015).

Biological Applications

  • Catalysts in Polymerization : Derivatives like (pyrazolylethyl-amine)zinc(II) carboxylate complexes have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating significant potential in polymer synthesis (Matiwane et al., 2020).

  • Antioxidant Properties : Pyrazole derivatives, like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and evaluated for antioxidant properties, showing potential for biological applications (Naveen et al., 2021).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Pyrazoline derivatives, including those derived from 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, have shown effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating their utility in materials protection (Lgaz et al., 2018).

  • Fluorescent Sensors for Metal Ions : Novel pyrazoline derivatives have been synthesized and proposed as highly selective fluorescent sensors for metal ions, indicating applications in analytical chemistry (Gong et al., 2011).

properties

IUPAC Name

2-(1-ethylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKALDLHVKUPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

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